Bienvenue dans la boutique en ligne BenchChem!

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide

Iron chelation pFe3+ Stability constant

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide, also referred to as 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one or simply CM1 (CAS 1643659-63-5), belongs to the 3-hydroxy-4-pyridinone (3,4-HOPO) class of bidentate iron(III) chelators. It shares its core pharmacophore with the clinically approved drug deferiprone (DFP, 1,2-dimethyl-3-hydroxy-4-pyridinone) but incorporates an N-acetyl-6-aminohexyl side chain that confers differentiated physicochemical properties, including enhanced lipophilicity and elevated iron(III) affinity.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
Cat. No. B2497782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1CCCCCCNC(=O)C)O
InChIInChI=1S/C14H22N2O3/c1-11-14(19)13(18)7-10-16(11)9-6-4-3-5-8-15-12(2)17/h7,10,19H,3-6,8-9H2,1-2H3,(H,15,17)
InChIKeyAUVGDBMRJYKPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide (CM1): A Next-Generation Bidentate Oral Iron Chelator for Research and Therapeutic Development


N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide, also referred to as 1-(N-acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one or simply CM1 (CAS 1643659-63-5), belongs to the 3-hydroxy-4-pyridinone (3,4-HOPO) class of bidentate iron(III) chelators [1]. It shares its core pharmacophore with the clinically approved drug deferiprone (DFP, 1,2-dimethyl-3-hydroxy-4-pyridinone) but incorporates an N-acetyl-6-aminohexyl side chain that confers differentiated physicochemical properties, including enhanced lipophilicity and elevated iron(III) affinity [2]. CM1 was developed as a candidate for oral iron chelation therapy targeting transfusional iron overload in β-thalassemia, and has additionally demonstrated anti-malarial activity through iron deprivation of Plasmodium falciparum [3].

Why N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide Cannot Be Replaced by Deferiprone or Other In-Class Oral Iron Chelators


Although CM1 shares the 3-hydroxy-4-pyridinone core with deferiprone (DFP), the two molecules are not interchangeable for research or therapeutic applications. The introduction of the N-acetyl-6-aminohexyl substituent at the N-1 position of the pyridinone ring in CM1 substantially alters the ligand's iron(III) affinity (pFe3+), lipophilicity (Kpart), and metal selectivity profile relative to DFP [1]. These molecular-level differences translate into divergent pharmacological behaviors: CM1 demonstrates superior efficacy in scavenging the intracellular labile iron pool (LIP) in both mammalian hepatocytes and Plasmodium parasites, and achieves greater iron mobilization in vivo at equivalent oral doses compared with DFP [2]. Furthermore, class-level substitution with deferasirox (DFX) or desferrioxamine (DFO) introduces entirely different coordination geometries (tridentate vs. bidentate), membrane permeation mechanisms, and toxicity liabilities, making simple functional interchange scientifically unsound [3].

Quantitative Differentiation Evidence for N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide (CM1) vs. Comparator Iron Chelators


Superior Iron(III) Affinity: CM1 (pFe3+ = 20.3) vs. Deferiprone (pFe3+ = 19.4)

CM1 exhibits a pFe3+ value of 20.3, which is 0.9 log units higher than that of the clinically approved comparator deferiprone (DFP, pFe3+ = 19.4) [1]. The pFe3+ scale is a negative logarithmic measure of free iron(III) concentration under standardized physiological conditions (pH 7.4, [Fe3+]total = 10^-6 M, [ligand]total = 10^-5 M); thus, a higher pFe3+ value directly corresponds to tighter iron binding and a greater thermodynamic driving force for iron scavenging at low concentrations [1]. CM1 also demonstrates a markedly wider selectivity window for iron(III) over other physiological metal ions, with pCu(II) = 9.8 and pZn(II) = 6.2, yielding a ΔpFe-pCu of 10.5 and ΔpFe-pZn of 14.1 .

Iron chelation pFe3+ Stability constant Deferiprone comparison Hydroxypyridinone

Enhanced Lipophilicity and Membrane Permeation: CM1 (Kpart = 0.53) vs. Deferiprone (Kpart = 0.18)

CM1 possesses an n-octanol/water partition coefficient (Kpart) of 0.53, which is approximately 2.9-fold higher than that of deferiprone (Kpart = 0.18) [1][2]. This enhanced lipophilicity is conferred by the N-acetyl-6-aminohexyl side chain and is predictive of superior passive membrane permeability, facilitating CM1's ability to enter hepatocytes and other target cells to access intracellular labile iron pools [1]. The neutral 3:1 iron(III) complex formed by CM1 under physiological conditions further enables efflux of chelated iron from cells without requiring active transport mechanisms [3].

Partition coefficient Lipophilicity Membrane permeability Cellular uptake Iron chelator design

Greater Reduction of Labile Iron Pool (LIP) in Plasmodium falciparum: CM1 vs. Deferiprone (p < 0.05)

In a head-to-head comparison using the calcein-acetoxymethyl fluorescent method to quantify intracellular labile iron pool (LIP) levels in cultured P. falciparum, CM1 achieved a significantly greater reduction in LIP than deferiprone (DFP) at equivalent concentrations (p < 0.05) [1]. The IC50 values for growth inhibition of P. falciparum were 35.14 µM for CM1 versus 58.25 µM for DFP, representing a 1.66-fold improvement in potency [1]. CM1 also outperformed deferasirox (DFX, IC50 = 44.71 µM) in this assay, though desferrioxamine (DFO, IC50 = 14.09 µM) remained the most potent single agent tested [1].

Labile iron pool Plasmodium falciparum Malaria Anti-malarial activity Iron chelation therapy

In Vivo Iron Mobilization: CM1 Demonstrates Higher Efficacy Than Deferiprone in Iron-Loaded Rats

In iron-loaded rat models, CM1 was demonstrated to be orally active and to possess a higher efficacy than deferiprone (DFP) for the mobilization and excretion of iron from hepatic and plasma compartments [1][2]. In long-term (6-month) studies using β-thalassemic (BKO) mice fed an iron-rich diet, oral CM1 administration at 50 mg/kg/day significantly reduced plasma non-transferrin bound iron (NTBI), labile plasma iron (LPI), and malondialdehyde (MDA, a lipid peroxidation marker) levels, while not significantly altering ferritin levels [3]. In parallel, DFP at an equivalent dose (50 mg/kg) also reduced NTBI, but CM1-treated animals showed a trend toward more pronounced reduction of redox-active LPI [3].

In vivo iron chelation Iron excretion Ferritin Hepatocyte iron Oral iron chelator

Favorable Cytotoxicity Profile: CM1 Demonstrates No Toxicity Across Multiple Primary Cell Types In Vitro

In comprehensive cytotoxicity screening, CM1 displayed no toxicity to a range of primary cell types including white blood cells, hepatocytes, and cardiomyocytes at therapeutically relevant concentrations [1]. In contrast, the clinically used iron chelators DFP, DFO, and DFX are each associated with characteristic toxicities: DFP with agranulocytosis and neutropenia (requiring mandatory weekly blood monitoring), DFO with ophthalmic and auditory toxicity, and DFX with renal and hepatic adverse events [2]. In normal diet-fed C57BL/6 mice, CM1 treatment (50–200 mg/kg/day for 180 days) did not markedly elevate plasma aspartate aminotransferase (AST), alanine aminotransferase (ALT), or alkaline phosphatase (ALP) activities, indicating an absence of hepatotoxic signal under non-iron-loaded conditions [3].

Cytotoxicity Safety profile Hepatocytes Cardiomyocytes White blood cells

Metal Selectivity Profile: Iron(III) Selectivity of CM1 vs. Physiological Divalent Cations

CM1 displays high selectivity for iron(III) over physiologically relevant divalent metal ions. The relative metal complex stability constants (expressed as pM values under standardized conditions) are pFe(III) = 20.3, pCu(II) = 9.8, and pZn(II) = 6.2 . This yields a selectivity ratio (ΔpFe-pZn) of 14.1 orders of magnitude, indicating extremely low propensity for zinc chelation—a key advantage over deferiprone, which has been reported to cause zinc deficiency in some patients upon chronic administration . The pCu(II) value of 9.8 is also substantially lower than pFe(III), suggesting minimal interference with copper homeostasis .

Metal selectivity Iron(III) selectivity Zinc Copper Chelator specificity

Recommended Research and Procurement Scenarios for N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide (CM1)


Preclinical Iron Overload Model Development in β-Thalassemia and Hereditary Hemochromatosis

CM1 is the chelator of choice for investigators establishing chronic iron overload models in transgenic β-thalassemic mice or dietary iron-loaded rodents. Its demonstrated oral efficacy at 50 mg/kg/day, combined with the absence of significant hepatotoxicity or myelotoxicity signals [1], enables long-term (>6 month) dosing protocols without the confounding toxicities that limit DFP, DFO, or DFX use in extended murine studies. The compound's intermediate lipophilicity (Kpart = 0.53) facilitates penetration of both hepatic and cardiac tissue iron deposits, addressing the two most clinically relevant target organs in transfusional iron overload [2].

Anti-Malarial Drug Discovery and Iron-Dependent Parasite Biology Research

For laboratories investigating iron metabolism in Plasmodium species, CM1 provides a research tool with a defined IC50 of 35.14 µM against P. falciparum and a statistically validated superior ability to deplete the intracellular labile iron pool compared to deferiprone (p < 0.05) [3]. CM1 can serve as a chemical probe to interrogate iron acquisition pathways in the malaria parasite and as a reference compound for screening next-generation anti-malarial iron chelators. The compound's oral bioavailability further supports in vivo malaria efficacy studies in rodent models.

Comparative Iron Chelator Pharmacology and Structure-Activity Relationship (SAR) Studies

CM1 occupies a unique position in the 3-hydroxy-4-pyridinone SAR landscape as an N-1 substituted analog with a long-chain amide functionality. It enables head-to-head comparison studies with the N-1 methyl-substituted lead compound deferiprone (DFP) across parameters including iron(III) affinity (ΔpFe3+ = +0.9), lipophilicity (Kpart 0.53 vs. 0.18), cellular uptake kinetics, and in vivo iron mobilization efficacy [2][4]. Procurement of CM1 alongside DFP and other comparator chelators (DFO, DFX) supports comprehensive pharmacological benchmarking essential for rational chelator design.

Oxidative Stress and Lipid Peroxidation Studies in Iron-Mediated Tissue Injury

CM1 has been validated to reduce plasma malondialdehyde (MDA) levels—a direct biomarker of lipid peroxidation—in chronically iron-loaded β-thalassemic mice [1]. This property makes CM1 a suitable iron chelator for studies examining the intersection of iron overload and oxidative tissue damage in liver, heart, and endocrine organs. Its ability to scavenge both non-transferrin bound iron (NTBI) and redox-active labile plasma iron (LPI) addresses the two iron species most directly implicated in Fenton chemistry-driven free radical generation [1].

Quote Request

Request a Quote for N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.